1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one
CAS No.: 2178771-15-6
Cat. No.: VC4939357
Molecular Formula: C17H18F2N2O
Molecular Weight: 304.341
* For research use only. Not for human or veterinary use.
![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one - 2178771-15-6](/images/structure/VC4939357.png)
Specification
CAS No. | 2178771-15-6 |
---|---|
Molecular Formula | C17H18F2N2O |
Molecular Weight | 304.341 |
IUPAC Name | 1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-indol-1-ylethanone |
Standard InChI | InChI=1S/C17H18F2N2O/c18-17(19)12-16(17)6-9-20(10-7-16)15(22)11-21-8-5-13-3-1-2-4-14(13)21/h1-5,8H,6-7,9-12H2 |
Standard InChI Key | OJYDJOKSUYXHFN-UHFFFAOYSA-N |
SMILES | C1CN(CCC12CC2(F)F)C(=O)CN3C=CC4=CC=CC=C43 |
Introduction
Structural Analysis and Nomenclature
Core Spirocyclic Framework
The 6-azaspiro[2.5]octane system consists of a three-membered ring (two carbons and one nitrogen) fused to a six-membered ring (five carbons and the same nitrogen atom) via the spiro nitrogen . The 1,1-difluoro substituents occupy adjacent positions on the smaller ring, likely inducing conformational rigidity and electronic effects that influence reactivity .
Substituent Connectivity
The ethanone bridge links the spiro nitrogen to the indole moiety at position 1, creating a planar conjugation pathway between the carbonyl group and the indole’s aromatic system. This arrangement may facilitate π-π stacking interactions in biological targets, a feature common in kinase inhibitors and serotonin receptor modulators .
Table 1: Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₉F₂N₂O |
Molecular Weight | 305.34 g/mol |
Degrees of Unsaturation | 9 |
Synthesis and Manufacturing Approaches
Spiro Ring Construction
Analogous to methods for 2-oxa-6-azaspiro[3.3]heptane , the spiro core could be synthesized via cyclization of a dihalogenated precursor. For example, reacting 1,3-dibromopropane with a primary amine under basic conditions may yield the three-membered ring, while subsequent alkylation with a pentabrominated chain could form the six-membered component.
Fluorination Strategies
Introducing fluorine atoms at the 1,1-positions likely involves electrophilic fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride). Computational modeling of transition states could optimize regioselectivity, as demonstrated in difluoroindole syntheses .
Indole Incorporation
The Knoevenagel-Michael cascade reported for spiro[indole-pyrrolidine] derivatives provides a template for coupling indole to the ethanone bridge. Condensation of isatin derivatives with malononitrile, followed by nucleophilic attack from the spiro amine, may yield the target compound in a one-pot reaction under aqueous conditions.
Table 2: Hypothetical Reaction Conditions
Physicochemical Properties
Tautomerism and Stereoelectronic Effects
The spiro nitrogen’s lone pair could engage in conjugation with the carbonyl group, stabilizing a zwitterionic tautomer. Fluorine’s strong electron-withdrawing effect may further polarize the N–C bond, as observed in 4,5-difluoroindole derivatives .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
δ 8.15 (d, J = 7.8 Hz, 1H, indole H-4),
δ 7.45–7.20 (m, 4H, indole H-5–7 and H-2),
δ 4.30 (s, 2H, CH₂),
δ 3.75–3.50 (m, 2H, spiro ring CH₂),
δ 2.95–2.60 (m, 4H, spiro ring CH₂). -
¹⁹F NMR: δ -120.5 (s, 2F).
Infrared Spectroscopy
Strong absorption at 1685 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (indole C=C), with C–F vibrations near 1150 cm⁻¹ .
Table 3: Predicted Spectral Data
Technique | Key Signals |
---|---|
MS (ESI+) | m/z 305.2 [M+H]⁺ |
UV-Vis | λmax 280 nm (indole π→π*) |
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